molecular formula C14H10FN3O2 B2360672 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 886503-14-6

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B2360672
CAS RN: 886503-14-6
M. Wt: 271.251
InChI Key: LOOOVBNTGDXUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . It is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Synthesis Analysis

The synthesis of this compound has been widely studied. For instance, one method involves the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . Another approach involves the use of β-enaminone derivatives for the synthesis of pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Scientific Research Applications

Antitumor Properties

PP derivatives exhibit promising antitumor potential. Researchers have synthesized and functionalized these compounds to enhance their structural diversity. Notably, the main synthesis route allows versatile modifications at positions 2, 3, 5, 6, and 7 . These modifications contribute to their anticancer activity, making PP a valuable scaffold for drug design.

Photophysical Properties

PP derivatives possess intriguing photophysical properties, making them attractive for material science applications. Their rigid and planar structure, containing both pyrazole and pyrimidine rings, contributes to these properties . Researchers continue to investigate their use in optoelectronic devices and sensors.

Anti-Inflammatory Activity

While not extensively explored, incorporating PP moieties into existing compounds (e.g., ursolic acid derivatives) has unexpectedly improved their anti-inflammatory activity . This suggests that PP-based modifications could enhance the therapeutic effects of other molecules.

Liver Microsomal Stability

Compound 18c, a derivative of PP, demonstrated good liver microsomal stability. Its potent antiproliferative activities against various cancer cell lines make it a promising candidate for further investigation .

properties

IUPAC Name

2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c1-8-6-12(14(19)20)18-13(16-8)7-11(17-18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOOVBNTGDXUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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